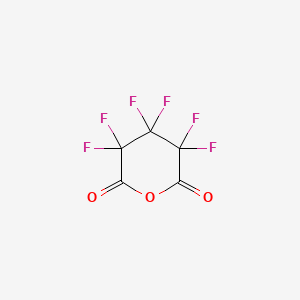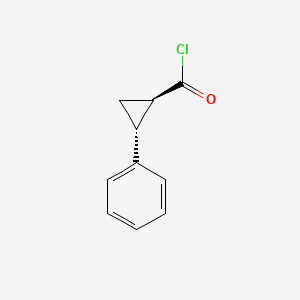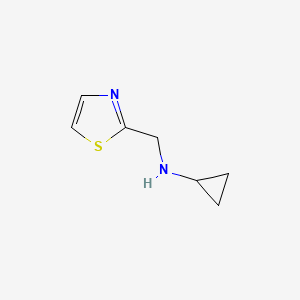
Hexafluoroglutaric anhydride
説明
Hexafluoroglutaric anhydride (HFGA) is a versatile organic compound with a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. It is a colorless, volatile, and non-toxic liquid with a strong pungent odor. HFGA is a useful reagent for the synthesis of a variety of organic compounds, including amides, esters, and aldehydes. It is also used in the synthesis of peptides and proteins, as well as in the preparation of various pharmaceuticals. In addition, HFGA has been used in the synthesis of several biologically active compounds, including antibiotics and hormones.
科学的研究の応用
Electron Affinities and Ionization Studies
Hexafluoroglutaric anhydride has been studied for its electron affinities and dissociative electron attachment properties. Cooper and Compton (1974) measured the electron affinities of this compound using a cesium collisional ionization technique, finding it to be 1.5 ± 0.2 eV. This research contributes to understanding the molecular electron affinities of such compounds, relevant in fields like materials science and chemical physics (Cooper & Compton, 1974).
Synthesis Applications
This compound has been evaluated for its role in synthesizing other compounds. Diter, Magnier, and Blazejewski (2007) explored its reaction with acid chlorides, observing the formation of α-substituted hexafluorocyclohexane-1,3-dione derivatives. This indicates its potential as a precursor in the synthesis of specialized organic compounds, valuable in organic chemistry and materials research (Diter, Magnier, & Blazejewski, 2007).
Polyimide Synthesis
This compound has been used in the synthesis of polyimides. Zhu, Zhao, and Zhang (2003) prepared 4,4′-hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride) from this compound and analyzed the thermal and viscosity properties of resulting polyimides. This research is significant for the development of materials with specific thermal and mechanical properties, useful in industries like aerospace and electronics (Zhu, Zhao, & Zhang, 2003).
Analytical Chemistry Applications
In analytical chemistry, this compound has been employed in derivatization techniques. Brinkman, Kok, and Geerdink (1984) studied its use in direct derivatization of phenylurea herbicides, demonstrating its utility in enhancing detection limits in chromatographic analyses. This application is crucial for environmental monitoring and food safety testing (Brinkman, Kok, & Geerdink, 1984).
作用機序
将来の方向性
特性
IUPAC Name |
3,3,4,4,5,5-hexafluorooxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYAGCYJVNHXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191037 | |
| Record name | Perfluoroglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | Hexafluoroglutaric anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20998 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
376-68-1 | |
| Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electron affinity of hexafluoroglutaric anhydride and how was it determined?
A: The electron affinity of this compound (HFGA) was measured to be 1.5 ± 0.2 eV using a cesium collisional ionization technique []. This technique involves colliding HFGA molecules with cesium atoms, which can result in the transfer of an electron from the cesium atom to the HFGA molecule. By measuring the energy of the electrons produced in this process, researchers can determine the electron affinity of the molecule.
Q2: What happens when this compound interacts with low-energy electrons?
A: HFGA undergoes dissociative electron attachment when interacting with low-energy electrons []. This process leads to the formation of several negative ions, including C3F6CO2−, C3F6CO−, C3F6−, and F−. The asterisk indicates that some of these ions are metastable, meaning they can exist for a short period before undergoing autodetachment of the electron. Interestingly, the production of C3F6CO2− from HFGA upon thermal electron attachment occurs with a remarkably large cross-section (∼ 10−14 cm2) []. This indicates a high probability of this specific dissociation pathway.
Q3: Can this compound be used to synthesize building blocks for immobilized catalysts?
A: Yes, HFGA can be used in the synthesis of partly fluorinated trialkoxysilyl-substituted carboxylic acids, which serve as precursors to silver(I) carboxylates []. These silver complexes, bearing the trialkoxysilyl tail, can be conveniently attached to silica surfaces, as confirmed by DRIFT measurements []. This immobilization strategy offers a promising route for developing SiO2-grafted transition metal catalysts via ligand exchange reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
